molecular formula C10H8N2O2 B1277707 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 852180-60-0

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B1277707
CAS No.: 852180-60-0
M. Wt: 188.18 g/mol
InChI Key: BJICSBRPQDVEHP-UHFFFAOYSA-N
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Description

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol It features a benzaldehyde moiety substituted with a 5-methyl-1,2,4-oxadiazole ring at the para position

Biochemical Analysis

Biochemical Properties

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to cathepsin K, an enzyme involved in bone resorption, thereby exhibiting potential anti-osteoporotic effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This modulation can lead to altered gene expression and changes in cellular metabolism. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby reducing cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, its interaction with tyrosine kinases results in the inhibition of phosphorylation events critical for cell growth and survival. Additionally, this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under ambient conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly found in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its functional specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-formylbenzoic acid with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid under dehydrating conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid.

    Reduction: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an aldehyde group and an oxadiazole ring, which provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICSBRPQDVEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428186
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-60-0
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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